molecular formula C18H16N6 B5775140 4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine

4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine

Cat. No. B5775140
M. Wt: 316.4 g/mol
InChI Key: FCPMPYBZJDPQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine is a chemical compound that has gained significant scientific attention due to its potential applications in research. This compound is commonly referred to as "DMNT" and has been synthesized using various methods. The purpose of

Mechanism of Action

DMNT acts as a selective inhibitor of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target protein, leading to the inhibition of downstream signaling pathways. DMNT has been shown to selectively inhibit various protein kinases, including JNK1, JNK2, and p38 MAPK.
Biochemical and Physiological Effects:
DMNT has been reported to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the suppression of inflammatory responses. DMNT has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DMNT in lab experiments is its high selectivity for protein kinases, which allows for the specific inhibition of target kinases without affecting other cellular processes. However, one limitation of using DMNT is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for DMNT research, including the development of more selective inhibitors of specific protein kinases, the exploration of DMNT as a potential therapeutic agent for neurodegenerative diseases, and the investigation of DMNT's potential as a tool for the study of protein-protein interactions. Additionally, further research is needed to fully understand the toxicity of DMNT and its potential effects on human health.

Synthesis Methods

DMNT can be synthesized using various methods, including the reaction of 4,6-dimethylpyrimidine-2-amine with 5-(1-naphthyl)-1H-1,2,4-triazole-3-carboxylic acid in the presence of a coupling agent. Another method involves the reaction of 4,6-dimethylpyrimidine-2-amine with 5-(1-naphthyl)-1H-1,2,4-triazole-3-carboxylic acid hydrazide in the presence of a dehydrating agent. Both methods have been reported to yield high purity DMNT.

Scientific Research Applications

DMNT has been used in various scientific research applications, including as a fluorescent probe for the detection of protein kinase activity, as a ligand for the development of selective inhibitors of protein kinases, and as a tool for the study of protein-protein interactions. DMNT has also been used in the development of anti-cancer drugs due to its potential to inhibit the growth of cancer cells.

properties

IUPAC Name

4,6-dimethyl-N-(5-naphthalen-1-yl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c1-11-10-12(2)20-17(19-11)22-18-21-16(23-24-18)15-9-5-7-13-6-3-4-8-14(13)15/h3-10H,1-2H3,(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPMPYBZJDPQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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